silver azide CAS number and molecular weight
silver azide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of silver azide (B81097) (AgN₃), a primary explosive known for its high sensitivity and utility in specific applications. This document details its chemical and physical properties, synthesis protocols, safety and handling procedures, and its relevance in contexts pertinent to chemical research and development.
Core Properties of Silver Azide
Silver azide is an inorganic compound that appears as a colorless crystalline solid.[1][2] It is the silver(I) salt of hydrazoic acid.[2] Due to its instability, it is a dangerous primary explosive.[2][3]
Table 1: Physicochemical Properties of Silver Azide
| Property | Value | References |
| CAS Number | 13863-88-2 | [1][2][4] |
| Molecular Formula | AgN₃ | [1][2][4] |
| Molecular Weight | 149.888 g/mol | [1][2] |
| Appearance | Colorless/white crystalline solid | [1][5] |
| Density | 4.42 g/cm³ | [1] |
| Melting Point | 250 °C (explosive) | [1][4] |
| Decomposition Temp. | Explodes at 340 °C (pure) | [2][6] |
| Crystal Structure | Orthorhombic, Space group: Ibam | [1][2] |
Table 2: Thermodynamic and Explosive Properties
| Property | Value | References |
| Std. Enthalpy of Formation (ΔfH⁰) | +279.5 kJ/mol | [7] |
| Heat of Explosion | 1860 kJ/kg | [7] |
| Detonation Velocity | ~4,000 m/s | [3] |
| Sensitivity | Highly sensitive to shock, friction, UV light, and heat | [1][3][5][8] |
Table 3: Solubility Data
| Solvent | Solubility ( g/100 g) | Temperature (°C) | References |
| Water | 0.008393 g/100 ml | 18 | [3] |
| Water | 0.01 | 100 | [1][7] |
| Acetone (B3395972) | 0.015 | 20 | [7] |
| Ethanol (B145695) | 0.006 | 20 | [7] |
Experimental Protocols
Extreme caution must be exercised when synthesizing or handling silver azide. The following protocols are intended for qualified researchers in a controlled laboratory environment with appropriate safety infrastructure.
The most common method for preparing silver azide is through a precipitation reaction between a soluble silver salt (typically silver nitrate) and an alkali metal azide (typically sodium azide) in an aqueous solution.[1][2][9]
Objective: To synthesize silver azide as a crystalline precipitate.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium azide (NaN₃)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) (optional, for crystal morphology control)
-
Deionized water
-
Nitric acid (dilute, for neutralization)
-
Beakers, magnetic stirrer, filtration apparatus (Büchner funnel, filter paper)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, flame-resistant lab coat, heavy-duty gloves.[4]
Procedure:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of silver nitrate. The solution should be filtered and stored in a darkened glass container to prevent photoreduction.[10]
-
Prepare an aqueous solution of sodium azide in a separate container.
-
-
Precipitation (Modified "Costain" Method):
-
To a base solution of dilute ammonium hydroxide in a reaction vessel, simultaneously and slowly add the silver nitrate and sodium azide solutions under vigorous stirring.[10][11] The ammonium ion complexes with silver, which helps control the precipitation rate and encourages the formation of larger, more manageable crystals.[11]
-
The reaction is: AgNO₃(aq) + NaN₃(aq) → AgN₃(s) + NaNO₃(aq).[3]
-
-
Crystal Growth and Neutralization:
-
After the initial addition, slowly add dilute nitric acid to the suspension. This neutralizes the ammonia (B1221849), causing the silver-ammonium complex to decompose and precipitate more silver azide onto the existing crystals.[10]
-
-
Isolation and Washing:
-
Once precipitation is complete, turn off the stirrer and allow the silver azide crystals to settle.
-
Carefully decant the supernatant liquid.
-
Wash the precipitate several times with deionized water, followed by ethanol or acetone to aid in drying.
-
-
Drying:
-
Dry the product in a desiccator at ambient temperature, away from light and sources of vibration or shock. Never heat silver azide to accelerate drying.
-
Note: A newer patented method avoids the distillation of ammonia by using a hydrolyzable ester, such as ethylene (B1197577) glycol diacetate, to neutralize the ammonium ion, reportedly yielding a product with high thermal stability.[11][12]
Silver azide is a primary explosive and requires stringent safety protocols.
-
Handling:
-
Always handle silver azide in small quantities, preferably wet or under a layer of water to reduce sensitivity.
-
Use non-sparking tools made of plastic, ceramic, or rubber-coated materials.[4][13] Avoid all contact with metals, especially copper and lead, as this can form even more sensitive metal azides.[14][15]
-
Work in a well-ventilated fume hood, behind a blast shield.[4][16]
-
Avoid friction, grinding, impact, and exposure to UV light or electrostatic discharge.[3][4]
-
-
Storage:
-
Disposal:
Diagrams of Workflows and Pathways
The following diagrams illustrate key processes related to silver azide.
Caption: Workflow for the synthesis of crystalline silver azide.
Caption: Decision workflow for safely handling silver azide.
Caption: Triggers and products of silver azide decomposition.
Relevance to Drug Development
While silver azide itself has no direct application in drug development due to its extreme toxicity and explosive nature, its constituent parts and related chemistry are highly relevant to the field.
The decomposition of silver azide yields metallic silver.[3] Silver ions (Ag⁺) and silver nanoparticles (AgNPs) are well-documented for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses.[17] The mechanisms of action include:
-
Cell Membrane Disruption: Silver ions adhere to and disrupt bacterial cell walls and membranes.[18]
-
Protein Denaturation: Ag⁺ ions interact with sulfhydryl groups in proteins and enzymes, leading to their inactivation.
-
Oxidative Stress: AgNPs can induce the production of reactive oxygen species (ROS), leading to cellular damage.[18]
-
Signal Transduction Modulation: Silver can interfere with cellular signaling pathways in microbes.[18]
This established bioactivity makes other, stable silver compounds like silver sulfadiazine (B1682646) valuable in clinical settings, particularly for wound care.[17]
For drug development professionals, the azide functional group is a critical component of "click chemistry," a class of reactions known for their high efficiency and specificity. While the copper-catalyzed version (CuAAC) is more common, a silver-catalyzed azide-alkyne cycloaddition (AgAAC) has been developed.[19]
This reaction is used to synthesize 1,4-disubstituted triazoles, which are important scaffolds in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding.
Caption: Silver-catalyzed azide-alkyne cycloaddition (AgAAC).
The development of AgAAC provides an alternative to copper catalysts, which can be a concern due to potential cytotoxicity in biological systems. This makes silver-based click chemistry an area of active research for applications in bioconjugation, drug discovery, and materials science.[19]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Silver azide - Wikipedia [en.wikipedia.org]
- 3. Silver azide - Sciencemadness Wiki [sciencemadness.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CAS 13863-88-2: Silver azide | CymitQuimica [cymitquimica.com]
- 6. Silver azide | 13863-88-2 [m.chemicalbook.com]
- 7. silver azide [chemister.ru]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. scribd.com [scribd.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. US20150321922A1 - Method for preparation of silver azide - Google Patents [patents.google.com]
- 12. DE112015002246T5 - Process for the preparation of silver azide - Google Patents [patents.google.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. uvic.ca [uvic.ca]
- 17. Silver, Its Salts and Application in Medicine and Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Silver Nanoparticles: Mechanism of Action and Probable Bio-Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Silver-catalysed azide–alkyne cycloaddition (AgAAC): assessing the mechanism by density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
